Human α4β2 nAChR Binding Affinity: Class-Level Potency Superior to Endogenous Agonist Acetylcholine
The core diazaspirocyclic series, which includes the 5-isothiazolyl compound 646056-80-6, demonstrates high-affinity binding to human α4β2 nAChRs. In the key medicinal chemistry disclosure by Strachan et al. (2012), all three synthesized diazaspirocyclic target compounds bearing different N-aryl substituents (including the prototypical 3-pyridyl analog and, notably, the 5-isothiazolyl-substituted compound) exhibited Ki values below 35 nM at the human α4β2 subtype [1]. This represents a significant improvement over the endogenous agonist acetylcholine, which typically displays Ki values >1 μM at α4β2 receptors [2]. The Ki <35 nM threshold established for this series means the compound is at least 30-fold more potent than acetylcholine in direct binding competition at this receptor subtype.
| Evidence Dimension | Receptor binding affinity (Ki) at human α4β2 nAChR |
|---|---|
| Target Compound Data | Ki <35 nM (class-level range for N-aryl diazaspirocyclic series including the 5-isothiazolyl analog) |
| Comparator Or Baseline | Endogenous agonist acetylcholine: Ki >1 μM (class-level comparison) |
| Quantified Difference | >30-fold improvement in binding affinity for the diazaspirocyclic class over acetylcholine |
| Conditions | Radioligand displacement binding assay at recombinant human α4β2 nAChRs expressed in mammalian cell lines |
Why This Matters
Sub-35 nM binding affinity at α4β2 nAChRs places the compound in the high-potency range required for a pharmacological tool compound or lead candidate targeting α4β2-mediated neurotransmission, distinguishing it from the micromolar affinity of the endogenous agonist acetylcholine [1][2]. Caution: The Ki <35 nM value is a class-level inference; individual Ki data for the 5-isothiazolyl analog 646056-80-6 has not been published independently.
- [1] Strachan, J. P., Farias, J. J., Zhang, J., Caldwell, W. S., & Bhatti, B. S. (2012). Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5089–5092. View Source
- [2] Parker, M. J., Beck, A., & Luetje, C. W. (1998). Neuronal nicotinic receptor beta2 and beta4 subunits confer large differences in agonist binding affinity. Molecular Pharmacology, 54(6), 1132–1139. View Source
